molecular formula C4H4N4S2 B12127281 3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione CAS No. 3173-11-3

3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione

Cat. No.: B12127281
CAS No.: 3173-11-3
M. Wt: 172.2 g/mol
InChI Key: NBEJIOMDWFNHOW-UHFFFAOYSA-N
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Description

3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities . The unique structure of this compound makes it a valuable compound in medicinal chemistry and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione typically involves the cyclization of appropriate thiosemicarbazides with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating under reflux . The process can be summarized as follows:

    Step 1: Preparation of thiosemicarbazide derivatives.

    Step 2: Cyclization with hydrazine derivatives under reflux conditions.

    Step 3: Purification and characterization of the final product using techniques like NMR, IR, and mass spectrometry.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups at specific positions on the triazole ring .

Scientific Research Applications

3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione stands out due to its unique combination of a triazole and thiadiazole ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in various applications .

Properties

CAS No.

3173-11-3

Molecular Formula

C4H4N4S2

Molecular Weight

172.2 g/mol

IUPAC Name

3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione

InChI

InChI=1S/C4H4N4S2/c1-2-5-6-3-8(2)7-4(9)10-3/h1H3,(H,7,9)

InChI Key

NBEJIOMDWFNHOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(=S)S2

Origin of Product

United States

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